8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
Brand Name: Vulcanchem
CAS No.: 1824126-86-4
VCID: VC2611200
InChI: InChI=1S/C10H18N2O/c1-12-7-10(6-9(12)13)4-2-8(11)3-5-10/h8H,2-7,11H2,1H3
SMILES: CN1CC2(CCC(CC2)N)CC1=O
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one

CAS No.: 1824126-86-4

Cat. No.: VC2611200

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one - 1824126-86-4

Specification

CAS No. 1824126-86-4
Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name 8-amino-2-methyl-2-azaspiro[4.5]decan-3-one
Standard InChI InChI=1S/C10H18N2O/c1-12-7-10(6-9(12)13)4-2-8(11)3-5-10/h8H,2-7,11H2,1H3
Standard InChI Key RFWPZHKNFPBDLJ-UHFFFAOYSA-N
SMILES CN1CC2(CCC(CC2)N)CC1=O
Canonical SMILES CN1CC2(CCC(CC2)N)CC1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one belongs to the class of azaspiro compounds, specifically characterized by a 2-azaspiro[4.5]decane scaffold with amino and ketone functional groups. The compound is identified by several standard chemical identifiers as detailed in Table 1.

Identifier TypeValue
CAS Number1824126-86-4
IUPAC Name8-amino-2-methyl-2-azaspiro[4.5]decan-3-one
Molecular FormulaC₁₀H₁₈N₂O
Molecular Weight182.26 g/mol
Canonical SMILESCN1CC2(CCC(CC2)N)CC1=O
InChIInChI=1S/C10H18N2O/c1-12-7-10(6-9(12)13)4-2-8(11)3-5-10/h8H,2-7,11H2,1H3
InChI KeyRFWPZHKNFPBDLJ-UHFFFAOYSA-N

Table 1: Chemical identifiers for 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one

Structural Features

The molecular structure of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one incorporates several key structural elements:

  • A spirocyclic framework consisting of a 5-membered lactam ring fused with a 6-membered cyclohexane ring at a spiro carbon center

  • A primary amine group (-NH₂) at the 8-position of the cyclohexane ring

  • A N-methyl substituted lactam (γ-lactam) structure

  • A ketone functionality at the 3-position as part of the lactam ring

The spiro carbon serves as the junction point between the cyclohexane and pyrrolidinone rings, creating the distinctive three-dimensional architecture of this molecule .

Physicochemical Properties

Computed Properties

The physicochemical profile of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one indicates properties relevant to its biological and synthetic applications. Several key properties have been computationally determined as shown in Table 2.

PropertyValueSignificance
Formal Charge0Neutral molecule
Heavy Atom Count13Includes C, N, and O atoms
Hydrogen Bond Acceptor Count2Carbonyl oxygen and amine nitrogen
Hydrogen Bond Donor Count1Primary amine group
Isotope Atom Count0No isotopically labeled atoms

Table 2: Computed physicochemical properties of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one

These properties suggest moderate hydrogen bonding potential, which may influence solubility characteristics and interaction with biological systems. The presence of both hydrogen bond donors and acceptors contributes to its potential for intermolecular interactions in various chemical environments .

Structural Classification

As a heterocyclic compound, 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is categorized under:

  • Heterocycles

  • Miscellaneous Reagents

  • Azaspiro compounds

  • γ-Lactams (pyrrolidin-2-ones)

  • Amines (primary)

This classification reflects its structural complexity and functional diversity, which contribute to its utility in synthetic chemistry applications.

Synthetic Relevance and Applications

Role in Natural Product Synthesis

The primary documented application of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is as an intermediate in the synthesis of lactonamycin, a complex natural product with antibiotic properties . Lactonamycin belongs to the tetracyclic anthraquinone family of antibiotics and shows activity against resistant bacterial strains, making synthetic pathways to this compound of significant pharmaceutical interest.

The azaspiro structure serves as a key building block in constructing the intricate molecular architecture of lactonamycin. The amine functionality at the 8-position provides a reactive site for further derivatization, while the lactam portion contributes to the core structural elements required in the synthetic sequence .

Structural Comparison with Related Compounds

Structural Analogues

The search results provide information on structurally related compounds that differ in key functional aspects. Table 3 presents a comparison between 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one and its structural analogues.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-oneC₁₀H₁₈N₂O182.26 g/molN-methyl substituted lactam with 8-amino group
8-Amino-2-azaspiro[4.5]decan-3-oneC₉H₁₆N₂O168.13 g/molUnsubstituted nitrogen in lactam ring
8-(Aminomethyl)-2-azaspiro[4.5]decan-3-oneC₁₀H₁₈N₂O182.26 g/molAminomethyl group at position 8 instead of direct amino group

Table 3: Comparison of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one with structural analogues

These structural variations, though subtle, can significantly influence the chemical reactivity, biological activity, and synthetic utility of these compounds. The presence or absence of the N-methyl group affects the electronic properties of the lactam nitrogen, while the positioning of the amino functionality (direct vs. aminomethyl) changes the spatial arrangement and reactivity of this key functional group .

Chemical Identification

The unique chemical identifiers of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one, particularly its InChIKey (RFWPZHKNFPBDLJ-UHFFFAOYSA-N), allow for unambiguous identification of this compound in chemical databases and literature. This is especially important for distinguishing between closely related structural analogues that may exhibit similar molecular formulas but different atomic connectivity or spatial arrangements .

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